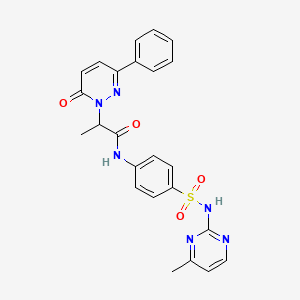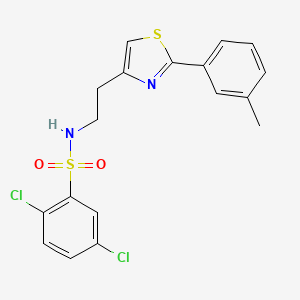
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
Compounds with structures similar to N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles has shown potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies of these compounds against Bcl-2 protein have indicated good binding affinity, suggesting their potential as anticancer agents (Parveen et al., 2017).
Pesticide Development
Another research direction involves the development of systemic insecticides. A study on N-hetaryl-[2(1H)-pyridinylidene]cyanamides, inspired by known insecticidal compounds, demonstrated excellent aphicidal activity in vegetables and cotton when applied as foliar spray, soil drench, or seed dressing. These compounds, acting as full nicotinic acetylcholine receptor (nAChR) agonists, offer an alternative to currently registered nAChR competitive modulators, with a better risk profile for bee pollinators (Jeschke et al., 2022).
Molecular Docking and SAR Analysis
The understanding of structure-activity relationships (SAR) is crucial in drug design. Compounds similar to the one have been studied for their molecular docking properties, providing insights into their interaction with biological targets. For instance, compounds synthesized from 4-substituted pyridine-3-sulfonamides showed promising anticancer activity, with molecular docking studies helping to elucidate their mechanism of action (Szafrański & Sławiński, 2015).
Antimicrobial and Antitumor Activities
The exploration of novel sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives has revealed significant cytotoxic effects against specific cancer cell lines, with some compounds showing considerable antimicrobial activity. These findings underline the therapeutic potential of such compounds in treating infections and cancer (Kamel et al., 2010).
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-16-14-15-25-24(26-16)29-35(33,34)20-10-8-19(9-11-20)27-23(32)17(2)30-22(31)13-12-21(28-30)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,27,32)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCWXMYUNOPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2933541.png)

![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)
![3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2933546.png)
![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)
![2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2933559.png)
![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)